3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-5-32-20-14-17(15-21(33-6-2)22(20)34-7-3)23(29)27-18-8-10-19(11-9-18)35(30,31)28-24-25-13-12-16(4)26-24/h8-15H,5-7H2,1-4H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLDGCJJANNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through etherification reactions, while the pyrimidinylsulfamoyl moiety is added via sulfonamide coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization, chromatography, and distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the pyrimidinylsulfamoyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Findings
Role of the 4-Methylpyrimidinyl Sulfamoyl Group: This moiety is a common feature in analogs like the target compound and compound 160 (). It is associated with antimicrobial activity, likely due to structural mimicry of p-aminobenzoic acid (PABA), a target of sulfonamide drugs in bacterial dihydropteroate synthase inhibition .
Impact of Benzamide Substitutions: The triethoxy groups in the target compound enhance hydrophilicity compared to the pentoxy analog (), which has a higher XLogP3 (3.4). Compound 160 () incorporates a thioxopyrimidine and sulfamerazine fragment, demonstrating that hybrid structures combining sulfonamides and heterocycles can enhance bioactivity .
Synthetic Feasibility: Analogs like N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide () are synthesized with moderate yields (76–83%), indicating scalable routes for related compounds .
Biological Activity Trends :
- Sulfamerazine derivatives (e.g., compound 160) show activity against S. aureus and E. coli, suggesting that the 4-methylpyrimidinyl sulfamoyl group is critical for targeting bacterial enzymes . The target compound’s triethoxy groups may further modulate potency or spectrum.
Biological Activity
3,4,5-Triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is an organic compound with the molecular formula C21H28N2O6S. It belongs to the class of sulfonamide derivatives and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by three ethoxy groups on a benzene ring and a sulfamoyl group attached to a phenyl moiety. The presence of these functional groups is crucial for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
| Molecular Formula | C21H28N2O6S |
| Molecular Weight | 420.53 g/mol |
| Functional Groups | Ethoxy, Sulfamoyl |
The biological activity of 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit various enzymes involved in metabolic pathways. This property makes it a candidate for anti-inflammatory and antitumor therapies.
- Receptor Modulation : The compound may bind to cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Antitumor Activity
Research has shown that the compound demonstrates potential antitumor effects by inhibiting cancer cell proliferation. It has been tested against several cancer cell lines with promising results in reducing cell viability.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfonamide derivatives similar to 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .
- Antitumor Studies : In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis. Specific pathways involved include the inhibition of BRAF(V600E) and EGFR signaling pathways .
- Inflammatory Response Modulation : The compound has shown efficacy in reducing inflammatory markers in cellular models exposed to lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| 3,4,5-Triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide | Moderate | High | Enzyme inhibition and receptor modulation |
| 3,4-Dimethoxy-N-{4-(sulfamoyl)phenyl}benzamide | Low | Moderate | Primarily enzyme inhibition |
| 5-Chloro-N-{2-(sulfamoyl)phenyl}acetamide | High | Low | Disruption of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
